

Application Notes and Protocols: 1-Cyclopentyl-N-methyl-methanamine in Pharmaceutical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-cyclopentyl-N-methyl-methanamine

Cat. No.: B1347557

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-N-methyl-methanamine, a secondary amine featuring a cyclopentyl moiety, presents itself as a valuable building block for the synthesis of novel pharmaceutical compounds. Its structural characteristics, combining a flexible alkyl chain with a cyclic group, offer a scaffold for the development of molecules with the potential for diverse biological activities. The incorporation of the (cyclopentylmethyl)methylamino group can influence key drug-like properties such as lipophilicity, metabolic stability, and receptor binding affinity. While direct and extensive research on the specific applications of **1-cyclopentyl-N-methyl-methanamine** (CAS: 4492-51-7) in marketed pharmaceuticals is not widely documented in publicly available literature, its potential can be inferred from the broader class of cyclopentylamine derivatives used in medicinal chemistry.

These application notes provide an overview of the chemical properties of **1-cyclopentyl-N-methyl-methanamine**, general protocols for its use in synthetic chemistry, and a discussion of potential therapeutic areas and biological targets for its derivatives.

Chemical and Physical Properties

A summary of the key physicochemical properties of **1-cyclopentyl-N-methyl-methanamine** is provided in the table below. These properties are essential for designing reaction conditions and for the physicochemical characterization of its derivatives.

Property	Value	Reference(s)
CAS Number	4492-51-7	[1][2][3][4][5]
Molecular Formula	C ₇ H ₁₅ N	[2][4]
Molecular Weight	113.20 g/mol	[2][3]
Boiling Point	105 °C (at 210 Torr)	[2]
Density	0.837±0.06 g/cm ³ (Predicted)	[2]
Purity	≥97% (commercially available)	[1]
Synonyms	(Cyclopentylmethyl) (methyl)amine, N- Methylcyclopentanemethanami ne	[3]

Synthetic Applications and Protocols

1-Cyclopentyl-N-methyl-methanamine is a versatile secondary amine that can be utilized in a variety of organic reactions to introduce the (cyclopentylmethyl)methylamino moiety into a target molecule. The most common application is in nucleophilic substitution reactions, particularly N-alkylation.

General Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of a substrate (R-X, where X is a leaving group such as Br, I, OTs) with **1-cyclopentyl-N-methyl-methanamine**.

Materials:

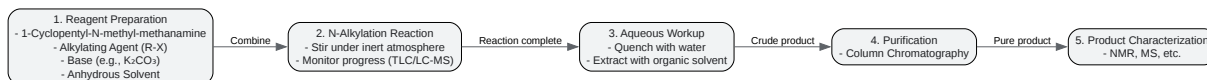
- **1-Cyclopentyl-N-methyl-methanamine**
- Alkyl halide or sulfonate (R-X)

- Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, THF)
- Inorganic base (e.g., K_2CO_3 , Cs_2CO_3 , NaH)
- Inert gas (e.g., Argon or Nitrogen)
- Standard laboratory glassware and workup reagents

Procedure:

- To a solution of **1-cyclopentyl-N-methyl-methanamine** (1.0 eq.) in the chosen anhydrous solvent, add the inorganic base (1.5-2.0 eq.).
- Stir the mixture under an inert atmosphere at room temperature for 15-30 minutes.
- Add the alkylating agent (R-X) (1.0-1.2 eq.) to the reaction mixture.
- The reaction can be stirred at room temperature or heated depending on the reactivity of the substrate. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Note: Reaction conditions such as solvent, base, temperature, and reaction time should be optimized for each specific substrate.



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Fig. 1: General workflow for N-alkylation using **1-cyclopentyl-N-methyl-methanamine**.

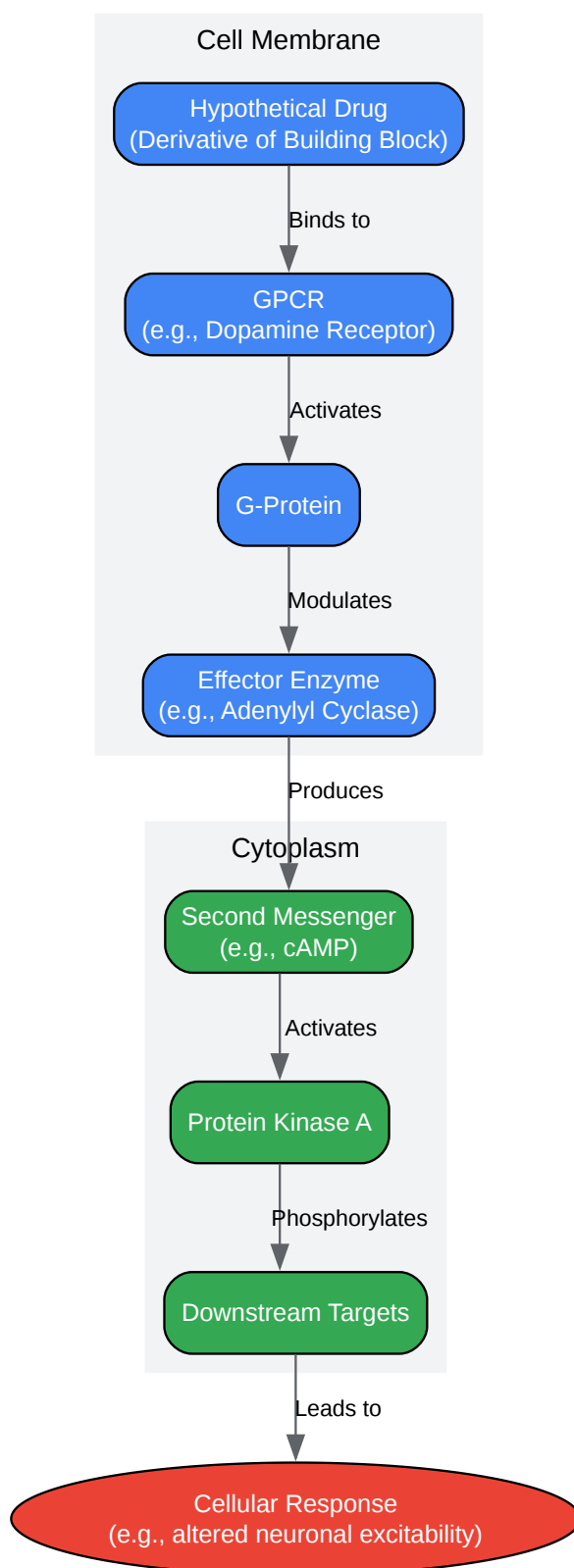
Potential Pharmaceutical Applications and Biological Targets

While specific pharmaceuticals derived directly from **1-cyclopentyl-N-methyl-methanamine** are not prominently reported, the broader class of cyclopentylamine derivatives has been investigated for various therapeutic applications. The (cyclopentylmethyl)methylamino group can serve as a key pharmacophore or a modifying group to improve the pharmacological profile of a lead compound.

Therapeutic Area	Potential Biological Target(s)	Rationale for Cyclopentyl Moiety
Oncology	Kinase inhibitors, Microtubule targeting agents	The cyclopentyl group can occupy hydrophobic pockets in enzyme active sites, potentially enhancing binding affinity and selectivity.
Antiviral	Neuraminidase inhibitors	The cyclic structure can mimic natural substrates or bind to allosteric sites on viral enzymes.
Neuroscience	GPCRs (e.g., dopamine, serotonin receptors), Ion channels	The lipophilic nature of the cyclopentyl group can facilitate blood-brain barrier penetration.
Anti-inflammatory	Enzymes in inflammatory pathways (e.g., COX, LOX)	The conformational rigidity of the cyclopentyl ring can help in orienting the molecule for optimal interaction with the target.

Hypothetical Signaling Pathway Modulation

Given the prevalence of amine-containing drugs in neuroscience, a hypothetical pharmaceutical derived from **1-cyclopentyl-N-methyl-methanamine** could potentially modulate neurotransmitter signaling pathways. For instance, it could act as an antagonist or modulator of a G-protein coupled receptor (GPCR) such as a dopamine or serotonin receptor, which are implicated in various neurological and psychiatric disorders.



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